Cas no 156-41-2 (2-(4-Chlorophenyl)ethylamine)
2-(4-Chlorophenyl)ethylamine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Chlorophenyl)ethanamine
- 4-Chlorophenethylamine
- 2-(4-Chlorophenyl)ethylamine
- 2-(p-Chlorophenyl)ethylamine
- C8H10ClN
- 1-Amino-2-(4-chlorophenyl)ethane
- 2-(4-Chlorophenyl)ethylamineCONTROLLED DRUG CLASS A SCHEDULE 1
- SBB004018
- TIMTEC-BB SBB004018
- RARECHEM AL BW 0056
- 4-CHLOROPHENETYLAMINE
- 3,4-bipyridin-2-amine
- P-CHLOROPHENETHYLAMINE
- n-allylpyridin-3-amine
- 6-iodopyridazin-3-amine
- AKOS BBS-00003605
- 2-(4-chlorophenyl)ethan-1-amine
- 4-Chlorobenzeneethanamine
- Benzeneethanamine, 4-chloro-
- 2-(4-chloro-phenyl)-ethylamine
- beta-(p-Chlorophenyl)ethylamine
- p-chlorophenylethylamine
- 2-(4 chlorophenyl)ethylamine
- SRXFXCKTIGELTI-UHFFFAOYSA-N
- 1-(2-aminoethyl)-4-chlorobenzene
- 2-(4-Chlorophenyl)ethylamine, 98%
- MFCD00008191
- DTXSID40166018
- AMY15451
- EINECS 205-853-4
- Z57051065
- 4-Chlorophenyl Ethylamine
- AC-13735
- 2-(p-Chlorophenyl)ethylamine 4-Chlorophenethylamine
- AKOS000120500
- 2-(4chlorophenyl)ethylamine
- 2-(4'-Chlorophenyl)ethylamine
- J-650304
- 2-(4-chlorophenyl) ethylamine
- EN300-17862
- AS-19149
- CHEMBL477764
- SCHEMBL8936661
- NCIOpen2_001559
- BDBM50262752
- FT-0608627
- F2190-0501
- Benzeneethanamine, 4-chloro-, hydrochloride (1:1)
- SY006689
- SB33918
- 2-(4-chlorophenyl)ethyl amine
- 2(4-Chlorophenyl)ethylamine
- SCHEMBL232327
- J-515177
- CS-W004775
- 4-chlorophenylethylamine
- .beta.-(p-Chlorophenyl)ethylamine
- HMS1719C19
- 156-41-2
- 2-(4-chlorophenyl)-ethylamine
- NS00025079
- [2-(4-chlorophenyl)ethyl]amine
- para-chlorophenethylamine
- p-CHLOROPHENYLALANINE_met010
- DB-043317
- 4-chloro-beta-phenethylamine
- DTXCID4088509
-
- MDL: MFCD00008191
- Inchi: 1S/C8H10ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
- InChI Key: SRXFXCKTIGELTI-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CCN
- BRN: 508247
Computed Properties
- Exact Mass: 155.05000
- Monoisotopic Mass: 155.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 87.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
Experimental Properties
- Color/Form: Colorless to light yellow transparent liquid.
- Density: 1.112 g/mL at 25 °C(lit.)
- Boiling Point: 140°C/25mmHg(lit.)
- Flash Point: Degrees Fahrenheit:222.8°F
Degrees Celsius:106°C - Refractive Index: n20/D 1.548(lit.)
- PSA: 26.02000
- LogP: 2.54150
2-(4-Chlorophenyl)ethylamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
2-(4-Chlorophenyl)ethylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Chlorophenyl)ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C65408-5G |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 5g |
¥296.26 | 2023-11-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C65408-25G |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 25g |
¥844.51 | 2023-11-10 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0339-1g |
2-(4-Chloro-phenyl)-ethylamine |
156-41-2 | 96% | 1g |
610.59CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0339-5g |
2-(4-Chloro-phenyl)-ethylamine |
156-41-2 | 96% | 5g |
2137.07CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C830651-500g |
4-Chlorophenethylamine |
156-41-2 | 97% | 500g |
¥2,800.00 | 2022-01-11 | |
| TRC | C377640-1g |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 1g |
$ 58.00 | 2023-09-08 | ||
| TRC | C377640-5g |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 5g |
$ 69.00 | 2023-09-08 | ||
| TRC | C377640-25g |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 25g |
$ 98.00 | 2023-09-08 | ||
| TRC | C377640-100g |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 100g |
$ 316.00 | 2023-04-18 | ||
| Chemenu | CM117506-500g |
2-(4-Chlorophenyl)ethylamine |
156-41-2 | 95+% | 500g |
$211 | 2021-06-17 |
2-(4-Chlorophenyl)ethylamine Suppliers
2-(4-Chlorophenyl)ethylamine Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-(4-Chlorophenyl)ethylamine
Research Brief on 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2) in Chemical Biology and Pharmaceutical Applications
2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2) is a bioactive compound with significant potential in chemical biology and pharmaceutical research. Recent studies have explored its structural properties, biological activities, and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and relevance in drug discovery and development.
The compound, characterized by a chlorophenyl group attached to an ethylamine backbone, has been investigated for its interactions with various biological targets, including neurotransmitter receptors and enzymes. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of novel psychoactive substances (NPS) and its potential as a scaffold for designing central nervous system (CNS) therapeutics. The study employed computational docking and in vitro assays to elucidate its binding affinity for serotonin and dopamine receptors.
In addition to its CNS applications, 2-(4-Chlorophenyl)ethylamine has been studied for its antimicrobial properties. A recent paper in Bioorganic & Medicinal Chemistry Letters reported its efficacy against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, as demonstrated through fluorescence microscopy and membrane potential assays.
Another area of interest is the compound's metabolic stability and pharmacokinetic profile. A 2024 preclinical study in Drug Metabolism and Disposition evaluated its hepatic clearance and plasma protein binding, revealing moderate metabolic stability and favorable bioavailability. These findings suggest its suitability for further optimization in drug development pipelines.
Despite its promise, challenges remain in leveraging 2-(4-Chlorophenyl)ethylamine for therapeutic use. Regulatory considerations, particularly its structural similarity to controlled substances, necessitate careful evaluation. Furthermore, structure-activity relationship (SAR) studies are ongoing to mitigate potential off-target effects and enhance selectivity. Collaborative efforts between academia and industry are expected to drive innovations in this space, with several patents filed in the past year for derivatives of this compound.
In conclusion, 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2) represents a versatile scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and modifiable structure offer opportunities for developing novel therapeutics, though further studies are needed to address regulatory and safety concerns. This brief underscores the compound's potential while highlighting the need for interdisciplinary collaboration to advance its applications.
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